7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[42This compound is structurally similar to cephalosporins but differs by having a methylene group instead of a sulfur atom in the dihydrothiazine ring, forming a tetrahydropyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves several steps:
Starting Materials: The synthesis begins with the preparation of the core beta-lactam structure.
Acylation: The core structure is acylated with 2-amino-2-phenylacetyl chloride under basic conditions to introduce the amino-phenylacetyl group.
Chlorination: The compound is then chlorinated to introduce the chlorine atom at the 3-position.
Cyclization: The final step involves cyclization to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:
Batch Processing: Large batches of the compound are synthesized in reactors with controlled temperature and pressure.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-phenylacetyl group.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom at the 3-position can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products
Oxidation: Oxidation typically yields N-oxide derivatives.
Reduction: Reduction results in the formation of alcohol derivatives.
Substitution: Substitution reactions produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system for studying beta-lactam reactivity and stability. It serves as a reference compound for developing new synthetic methodologies .
Biology
In biological research, it is used to study the mechanisms of beta-lactam antibiotics and their interactions with bacterial enzymes. It helps in understanding the resistance mechanisms in bacteria .
Medicine
Medically, this compound is explored for its potential as an antibiotic. It is tested against various bacterial strains to evaluate its efficacy and spectrum of activity .
Industry
In the pharmaceutical industry, it is used in the development of new antibiotics and as a standard for quality control in beta-lactam antibiotic production .
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Loracarbef: Similar in structure but with a different side chain, making it more stable against beta-lactamase enzymes.
Cefamandole: Another cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its methylene group in place of the sulfur atom, which provides it with distinct chemical properties and stability compared to traditional cephalosporins .
Properties
IUPAC Name |
7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPHQRWPEGVNBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860991 |
Source
|
Record name | 7-[2-Amino(phenyl)acetamido]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760915-44-4 |
Source
|
Record name | 7-[2-Amino(phenyl)acetamido]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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